molecular formula C8H17BrO B13217298 1-Bromo-4-methoxy-2,2,3-trimethylbutane

1-Bromo-4-methoxy-2,2,3-trimethylbutane

Cat. No.: B13217298
M. Wt: 209.12 g/mol
InChI Key: PGFXMTSUSTVGLC-UHFFFAOYSA-N
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Description

1-Bromo-4-methoxy-2,2,3-trimethylbutane is an organic compound with the molecular formula C8H17BrO. It is a brominated alkane with a methoxy group attached to the fourth carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-methoxy-2,2,3-trimethylbutane can be synthesized through several methods. One common approach involves the bromination of 4-methoxy-2,2,3-trimethylbutane using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-methoxy-2,2,3-trimethylbutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of 4-methoxy-2,2,3-trimethylbutanol or 4-methoxy-2,2,3-trimethylbutanenitrile.

    Elimination: Formation of 4-methoxy-2,2,3-trimethylbutene.

    Oxidation: Formation of 4-methoxy-2,2,3-trimethylbutanal or 4-methoxy-2,2,3-trimethylbutanoic acid.

Scientific Research Applications

1-Bromo-4-methoxy-2,2,3-trimethylbutane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-methoxy-2,2,3-trimethylbutane involves its reactivity as a brominated alkane. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation. The molecular targets and pathways involved depend on the specific reactions and conditions applied.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2,2,3-trimethylbutane: Similar structure but lacks the methoxy group.

    1-Bromo-2,2,3-trimethylbutane: Another brominated alkane with a different substitution pattern.

Properties

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

IUPAC Name

1-bromo-4-methoxy-2,2,3-trimethylbutane

InChI

InChI=1S/C8H17BrO/c1-7(5-10-4)8(2,3)6-9/h7H,5-6H2,1-4H3

InChI Key

PGFXMTSUSTVGLC-UHFFFAOYSA-N

Canonical SMILES

CC(COC)C(C)(C)CBr

Origin of Product

United States

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